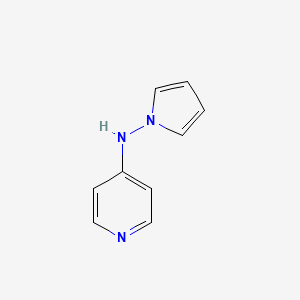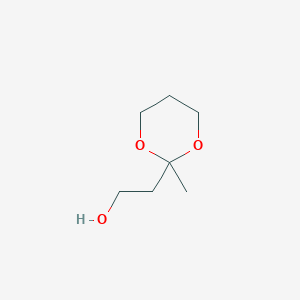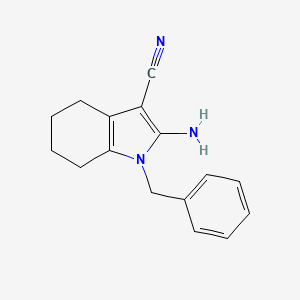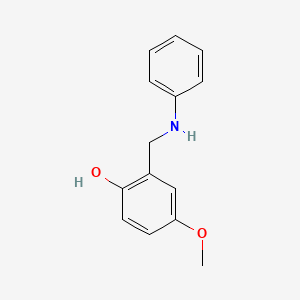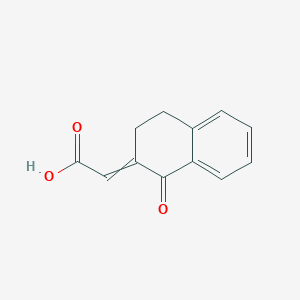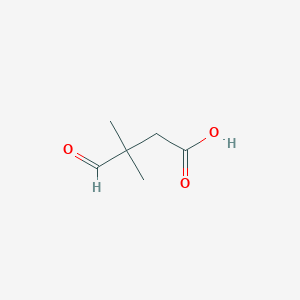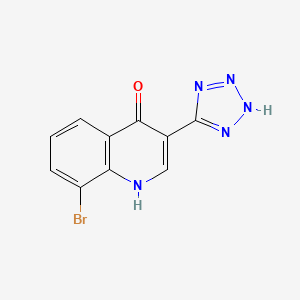
8-bromo-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-bromo-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one is a heterocyclic compound that features a quinoline core substituted with a bromine atom at the 8th position and a tetrazole ring at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Bromination: The quinoline core is then brominated at the 8th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.
Tetrazole Formation: The brominated quinoline is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring at the 3rd position.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
8-bromo-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Cyclization: Catalysts like copper(I) iodide or palladium(II) acetate in the presence of ligands such as triphenylphosphine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
Substitution: Formation of 8-substituted quinoline derivatives.
Cyclization: Formation of fused heterocyclic compounds.
Oxidation and Reduction: Formation of quinoline N-oxides or reduced quinoline derivatives.
科学研究应用
8-bromo-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Materials Science: Use in the development of organic semiconductors or light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: Investigation of its biological activity, including antimicrobial, antiviral, and anticancer properties.
Chemical Sensors: Use in the design of chemical sensors for detecting specific analytes due to its unique reactivity and binding properties.
作用机制
The mechanism of action of 8-bromo-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one depends on its specific application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, disrupting biological pathways critical for disease progression.
Materials Science: Its electronic properties allow it to participate in charge transfer processes, making it useful in electronic devices.
Biological Studies: It may interact with cellular components, leading to antimicrobial or anticancer effects through mechanisms such as DNA intercalation or enzyme inhibition.
相似化合物的比较
Similar Compounds
8-chloro-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one: Similar structure but with a chlorine atom instead of bromine.
8-fluoro-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one: Similar structure but with a fluorine atom instead of bromine.
3-(1H-tetrazol-5-yl)-1H-quinolin-4-one: Lacks the halogen substitution at the 8th position.
Uniqueness
8-bromo-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one is unique due to the presence of both the bromine atom and the tetrazole ring, which confer distinct electronic and steric properties. These features can influence its reactivity, biological activity, and suitability for various applications compared to its analogs.
属性
CAS 编号 |
61338-40-7 |
|---|---|
分子式 |
C10H6BrN5O |
分子量 |
292.09 g/mol |
IUPAC 名称 |
8-bromo-3-(2H-tetrazol-5-yl)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H6BrN5O/c11-7-3-1-2-5-8(7)12-4-6(9(5)17)10-13-15-16-14-10/h1-4H,(H,12,17)(H,13,14,15,16) |
InChI 键 |
LIDNYRBHBXFSLV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Br)NC=C(C2=O)C3=NNN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


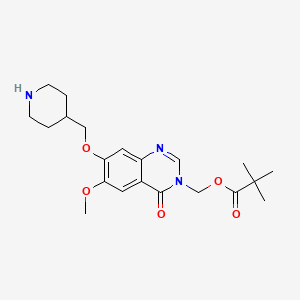
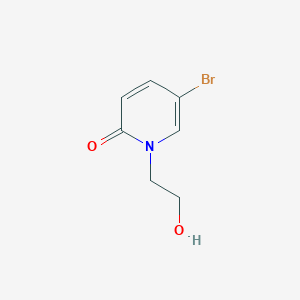
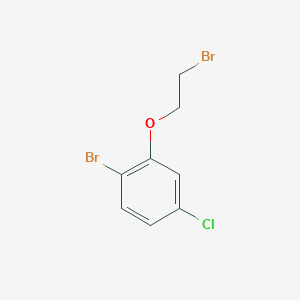
![methyl 4-hydroxy-9H-pyrimido[4,5-b]indole-7-carboxylate](/img/structure/B8640177.png)
![N-[(2-Chlorophenyl)methyl]-2,2-dimethoxyacetamide](/img/structure/B8640183.png)
![8-Oxabicyclo[5.1.0]octan-2-one](/img/structure/B8640206.png)
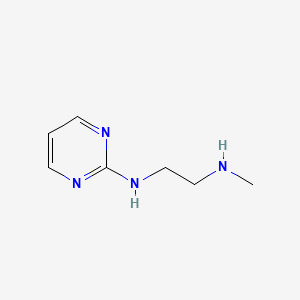
![Methyl 3-[(4-ethylphenyl)methyl]-4-hydroxybenzoate](/img/structure/B8640214.png)
